NRF2 Pathway Engagement: Keap1 Binding Affinity of Derivatives Incorporating the 4-Fluoro-2-methylphenyl Motif
Two complex derivatives incorporating the 3-(4-fluoro-2-methylphenyl)-3-hydroxypropanoic acid core substructure were disclosed in GSK patent US10144731 as NRF2 regulators. Example 158 (BDBM304850) and Example 238 (BDBM304934) both demonstrated an IC₅₀ of 55 nM against recombinant human Keap1 Kelch domain (residues 321–609) in a fluorescence-based competition assay [1]. The corresponding NQO1 cellular activation EC₅₀ was 5.50 × 10³ nM (5.5 μM) for both compounds [1]. While these values are for elaborated derivatives rather than the fragment itself, they establish a quantitative benchmark: the 4-fluoro-2-methylphenyl substructure supports nanomolar target engagement when properly elaborated, and this substitution pattern is conserved across multiple active examples in the patent [2]. The 3-methyl regioisomer (4-fluoro-3-methylphenyl) is absent from this patent series, suggesting the ortho-methyl/para-fluoro arrangement is a structure–activity relationship (SAR) determinant for Keap1 binding.
| Evidence Dimension | Keap1 Kelch domain binding affinity (IC₅₀) of elaborated derivatives containing the target substructure |
|---|---|
| Target Compound Data | IC₅₀ = 55 nM (BDBM304850 and BDBM304934, elaborated derivatives); NQO1 cellular EC₅₀ = 5.50 × 10³ nM |
| Comparator Or Baseline | 3-methyl regioisomer (4-fluoro-3-methylphenyl): no Keap1 binding data available in this patent series; absent from SAR exploration |
| Quantified Difference | Presence vs. absence in patent SAR series; 55 nM Keap1 IC₅₀ benchmark for 2-methyl motif; no equivalent data for 3-methyl analog |
| Conditions | Recombinant human Keap1 (321–609) fluorescence competition assay; 100 nL of 100× compound dose response curves (serial 3-fold dilutions) in DMSO, Echo liquid handling, 384-well format [1] |
Why This Matters
For programs targeting NRF2/Keap1, procuring the 2-methylphenyl regioisomer rather than the 3-methyl variant provides access to a validated SAR space with disclosed nanomolar potency benchmarks.
- [1] BindingDB. BDBM304850 and BDBM304934 – Affinity Data for Keap1 and NRF2. GlaxoSmithKline US Patent US10144731. View Source
- [2] GlaxoSmithKline Intellectual Property Development Limited. US Patent 10,144,731 – NRF2 Regulators. Filed 2016. View Source
